molecular formula C21H17ClN2O4 B2916662 1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-75-3

1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2916662
M. Wt: 396.83
InChI Key: UXBWGOSQXLTNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClN2O4 and its molecular weight is 396.83. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Investigations

1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds have been synthesized as model compounds for natural coenzymes and have been subjected to extensive spectroscopic investigation to understand their conformation, absorption, and fluorescence properties. This research contributes to the broader understanding of the structural and functional aspects of coenzyme models in biochemical processes. The effective conjugation observed between dihydropyridine and carboxamide π-systems in these compounds supports their stability and potential utility in mimicking natural coenzymatic functions (Fischer, Fleckenstein, & Hönes, 1988).

Antimicrobial Activity

Research into the antimicrobial activity of derivatives related to 1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promising results. Novel derivatives have demonstrated significant antimicrobial properties, particularly against strains of Proteus vulgaris and Pseudomonas aeruginosa, with some compounds showing higher activity than standard reference drugs like streptomycin and metronidazole. This indicates the potential for these compounds to serve as bases for the development of new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Nootropic Agents

The synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those similar to the target molecule, has been explored for their potential nootropic (cognitive-enhancing) activities. These efforts contribute to the search for new therapeutic agents that could improve cognitive functions, showcasing the compound's relevance in the development of novel nootropic medications (Valenta, Urban, Taimr, & Polívka, 1994).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c22-17-6-2-1-4-14(17)13-24-9-3-5-16(21(24)26)20(25)23-15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBWGOSQXLTNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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